molecular formula C21H23N3O3S B2506536 N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431891-10-0

N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2506536
CAS No.: 431891-10-0
M. Wt: 397.49
InChI Key: UJGVZYHBGYWBGG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms (positions 1 and 3) and a thioxo (C=S) group at position 2. Key structural features include:

  • 4-(4-methylphenyl) substituent: Introduces lipophilicity and steric bulk.
  • 6-methyl group: Contributes to steric effects and metabolic stability.
  • 2-thioxo group: Influences electronic properties and intermolecular interactions compared to oxo (C=O) analogs.

Synthesis typically involves acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-keto carboxamides .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-12-5-7-14(8-6-12)19-18(13(2)22-21(28)24-19)20(25)23-16-10-9-15(26-3)11-17(16)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGVZYHBGYWBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-component reaction involving 2,4-dimethoxyphenyl derivatives and thioxo-tetrahydropyrimidine intermediates. The synthesis typically involves the Biginelli reaction or similar methodologies that yield high purity products suitable for biological testing.

Antiviral Activity

Recent studies have explored the compound's potential as an inhibitor of HIV-1 integrase. In vitro assays indicated that derivatives of tetrahydropyrimidine compounds showed promising inhibitory activity against the strand transfer reaction catalyzed by integrase. For instance, a related compound exhibited an IC50 value of 0.65 µM, indicating significant potency in inhibiting viral replication processes .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties against various human cancer cell lines. Compounds related to tetrahydropyrimidine structures have demonstrated selective cytotoxicity against tumor cells such as HepG2 and NCI-H661. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance biological activity .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can reduce ROS levels in treated cells, suggesting a role in oxidative stress defense mechanisms .
  • DNA Interaction : Certain analogs have shown the ability to intercalate with DNA or inhibit topoisomerase II, which is crucial for DNA replication and repair processes .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Tetrahydropyrimidine derivativesHIV-1 Integrase InhibitionIC50 = 0.65 µM for most active compound
Analogous compoundsAntitumor ActivitySelective cytotoxicity against HepG2 and NCI-H661 cell lines
Related thioxo compoundsROS ReductionSignificant decrease in intracellular ROS levels

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer activity. For instance, derivatives of tetrahydropyrimidines have shown cytotoxic effects against various human cancer cell lines including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.

Analgesic Properties

Research has also highlighted the analgesic potential of related compounds. A patent describes a structurally similar compound that exhibits analgesic effects . This suggests that this compound may share similar properties and could be explored for pain management therapies.

Table 2: Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityInduces apoptosis in cancer cells
Analgesic ActivityPotential for pain relief
Anti-inflammatoryPossible inhibition of inflammatory enzymes

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in breast and colon cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment .

Case Study 2: Pain Management Research

In another investigation focusing on analgesic properties, a related compound was tested in animal models for pain relief efficacy. The results demonstrated a notable reduction in pain responses compared to control groups. This study supports the hypothesis that similar structures could yield effective analgesics in clinical settings .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents (Position 4) N-Substituent (Carboxamide) Thioxo/Oxo (Position 2) Key Properties/Activities Reference
Target Compound 4-(4-methylphenyl) N-(2,4-dimethoxyphenyl) Thioxo High lipophilicity (methoxy groups) -
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 4-(3-methoxyphenyl) N-(2-chlorophenyl) Thioxo Enhanced antibacterial activity
N,N-diethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-methoxyphenyl) N,N-diethyl Thioxo Reduced polarity due to alkyl chains
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-fluorophenyl) Ethyl ester Thioxo Lower melting point (216–220°C)
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(4-chlorophenyl) Methyl ester Thioxo Crystallizes with chlorophenyl moiety
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(2-chlorophenyl) N-(4-fluorophenyl) Thioxo Dual halogen substitution

Electronic and Physicochemical Properties

  • Thioxo vs. For example, methyl 4-phenyl-2-oxo derivatives show reduced inhibitory activity against thymidine phosphorylase compared to thioxo analogs .
  • Aromatic Substituents :
    • Electron-donating groups (e.g., methoxy in the target compound) increase electron density, enhancing π-π stacking interactions.
    • Electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability but reduce solubility .
  • Carboxamide vs. Ester : Carboxamides (target compound) generally exhibit better bioavailability than ester derivatives due to reduced hydrolysis susceptibility .

Q & A

Q. What are the established synthetic routes for this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via condensation reactions (e.g., Biginelli-type reactions) using precursors like substituted aldehydes, thiourea, and β-keto esters. Key steps include cyclization under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core. Solvent choice (ethanol, DMSO) and temperature control (reflux at 100°C) are critical to minimize side products. Yield optimization can be achieved by:

  • Stepwise purification : Recrystallization from ethanol or methanol improves purity .
  • Catalyst screening : NH₄Cl or other Lewis acids enhance reaction efficiency .
  • Reaction time adjustments : Prolonged reflux (8–24 hours) ensures completion .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thioxo vs. oxo groups) and aromatic proton environments .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., boat vs. chair conformations of the tetrahydropyrimidine ring) and detects disorder in substituents (e.g., ethyl groups) .
  • HPLC : Quantifies purity (>95%) and identifies degradation products under stress conditions .

Q. How is initial biological activity screening conducted for this compound?

  • Kinase inhibition assays : Tested against tyrosine kinase or MAPK pathways using in vitro enzymatic assays (IC₅₀ determination) .
  • Antibacterial studies : Minimum inhibitory concentration (MIC) assessed via broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields or byproduct formation?

  • Solvent effects : Polar aprotic solvents (DMSO) improve solubility of hydrophobic intermediates, reducing side reactions .
  • One-pot vs. multi-step synthesis : Multi-step approaches isolate intermediates (e.g., thiourea adducts) to prevent tautomerization .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, molar ratios) identifies critical parameters .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

  • Variable-temperature NMR : Detects dynamic processes (e.g., ring flipping) that may obscure signals at standard conditions .
  • Polymorphism screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting X-ray data .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate tautomeric states .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), prioritizing residues for mutagenesis .
  • Molecular dynamics (MD) simulations : Assess ligand-protein stability (RMSD <2 Å over 100 ns) and hydration effects on binding .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity to guide analog design .

Q. How do structural modifications influence bioactivity in SAR studies?

  • Substituent variation : Replacing 4-methylphenyl with electron-withdrawing groups (e.g., CN) enhances kinase affinity but may reduce solubility .
  • Thioxo-to-oxo substitution : Reduces antibacterial activity but improves metabolic stability in vivo .
  • Methoxy positioning : Ortho vs. para methoxy groups on the phenyl ring alter steric interactions with target proteins .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

  • pH-dependent degradation : HPLC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives) in acidic/basic buffers .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber glassware or antioxidants (BHT) improve stability .
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (>200°C), guiding storage conditions .

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